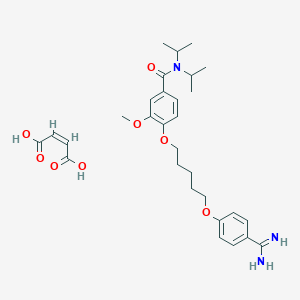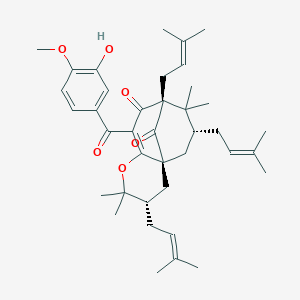![molecular formula C22H27N3O B531350 2-(4-Piperidinopropoxyphenyl)-7-methylimidazo[1,2-a]pyridine CAS No. 365565-36-2](/img/structure/B531350.png)
2-(4-Piperidinopropoxyphenyl)-7-methylimidazo[1,2-a]pyridine
Overview
Description
JNJ-6379490 is an H3 antagonist/inverse agonist that may play a role in narcolepsy.
Scientific Research Applications
Breast Cancer Chemotherapy : Selenylated imidazo[1,2-a]pyridines, closely related to the requested compound, have been investigated for their potential in breast cancer chemotherapy. These compounds have shown to inhibit cell proliferation and induce cell death by apoptosis, demonstrating promising antitumor effects (Almeida et al., 2018).
Crystal Structure Analysis : Studies on the crystal structure of imidazo[1,2-a]pyridine derivatives have been conducted to understand their molecular configurations, which is crucial for their application in drug design (Dhanalakshmi et al., 2018).
Antimicrobial Activity : Various derivatives of imidazo[1,2-a]pyridine have been synthesized and evaluated for their antimicrobial properties against a range of bacteria and fungi, demonstrating significant biological activity (Suresh et al., 2016).
Antiproliferative Activity : Several studies have focused on the antiproliferative activity of imidazo[1,2-a]pyridine derivatives. These compounds have been found effective against various human cancer cell lines, indicating their potential as antiproliferative agents (Nowicka et al., 2015).
Cytotoxic Activity : Research has also been done on the synthesis of 2-methylimidazo[1,2-a]pyridine derivatives and their cytotoxic activities. These studies are pivotal in the development of new chemotherapeutic agents (Vilchis-Reyes et al., 2010).
Fluorescent Properties : Imidazo[1,2-a]pyridine derivatives have been investigated for their fluorescent properties, making them potential candidates for use in biomarkers and photochemical sensors (Velázquez-Olvera et al., 2012).
Synthesis Techniques : Various studies focus on the synthesis methods of imidazo[1,2-a]pyridines, which is crucial for their application in pharmaceuticals and material sciences (Masters et al., 2011).
properties
CAS RN |
365565-36-2 |
|---|---|
Product Name |
2-(4-Piperidinopropoxyphenyl)-7-methylimidazo[1,2-a]pyridine |
Molecular Formula |
C22H27N3O |
Molecular Weight |
349.5 g/mol |
IUPAC Name |
7-methyl-2-[4-(3-piperidin-1-ylpropoxy)phenyl]imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C22H27N3O/c1-18-10-14-25-17-21(23-22(25)16-18)19-6-8-20(9-7-19)26-15-5-13-24-11-3-2-4-12-24/h6-10,14,16-17H,2-5,11-13,15H2,1H3 |
InChI Key |
HHZLKORDNNRTRS-UHFFFAOYSA-N |
SMILES |
CC1=CC2=NC(=CN2C=C1)C3=CC=C(C=C3)OCCCN4CCCCC4 |
Canonical SMILES |
CC1=CC2=NC(=CN2C=C1)C3=CC=C(C=C3)OCCCN4CCCCC4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
JNJ-6379490, JNJ6379490, JNJ 6379490 |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


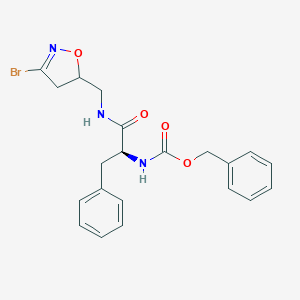

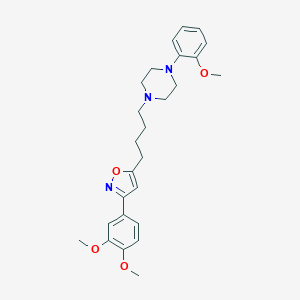
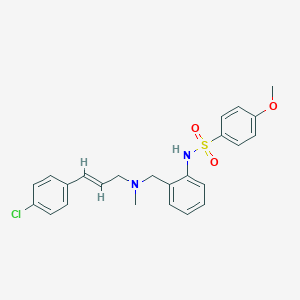
![2-[(2E)-2-(2,6-Dichlorobenzylidene)hydrazino]-4,5-dihydro-1H-imidazole](/img/structure/B531971.png)
![tert-butyl N-[1-[2-[[1-[[1-[[1-[[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-6-methyl-1-oxoheptan-4-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]carbamate](/img/structure/B532061.png)
![(3Z,5Z)-3,5-bis[(3,4-dimethoxyphenyl)methylidene]thian-4-one](/img/structure/B532089.png)
![4-[3-(o-Tolylmethyl)phenyl]-2,4-dioxo-butanoic acid](/img/structure/B532296.png)
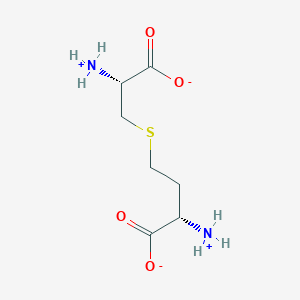
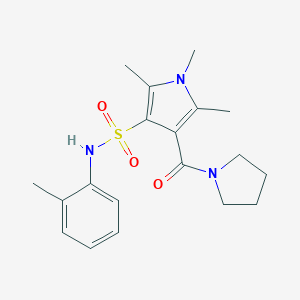
![(1R,9S)-11-(1-acetylpiperidin-4-yl)-5-[2-(morpholin-4-ylmethyl)phenyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B532736.png)
